1-Chloro-2,3-dimethoxy-4-fluorobenzene
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Overview
Description
1-Chloro-2,3-dimethoxy-4-fluorobenzene is an organic compound with the molecular formula C₈H₈ClFO₂. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and methoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
1-Chloro-2,3-dimethoxy-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often include the use of reagents such as chlorine gas, fluorine gas, and methanol under controlled temperature and pressure .
Chemical Reactions Analysis
1-Chloro-2,3-dimethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds
Common reagents used in these reactions include sodium hydride, nickel acetate, and bipyridyl, among others. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-2,3-dimethoxy-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Chloro-2,3-dimethoxy-4-fluorobenzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions. It can also interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
1-Chloro-2,3-dimethoxy-4-fluorobenzene can be compared with other similar compounds such as:
Fluorobenzene: A simpler compound with only a fluorine atom substituted on the benzene ring.
Chlorobenzene: Contains only a chlorine atom substituted on the benzene ring.
1-Chloro-2,4-difluorobenzene: Contains two fluorine atoms and one chlorine atom substituted on the benzene ring.
The uniqueness of this compound lies in the presence of both methoxy groups and halogen atoms, which provide it with distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-chloro-4-fluoro-2,3-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMOCURUXSIDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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